molecular formula C8H6FN3OS B2511723 4-(5-Amino-1,3,4-thiadiazol-2-yl)-2-fluorophenol CAS No. 2091065-99-3

4-(5-Amino-1,3,4-thiadiazol-2-yl)-2-fluorophenol

Cat. No. B2511723
CAS RN: 2091065-99-3
M. Wt: 211.21
InChI Key: VPAASZBMBAAJAR-UHFFFAOYSA-N
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Description

The compound “4-(5-Amino-1,3,4-thiadiazol-2-yl)-2-fluorophenol” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .


Synthesis Analysis

The synthesis of similar compounds involves a three-step process starting from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The yield of the synthesis process is reported to be around 71% .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various techniques. For instance, the melting point of the compound can be determined using differential scanning calorimetry . The molecular weight of the compound is reported to be 248.33 .

Scientific Research Applications

Pharmacological Potential of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole and its derivatives are well-known pharmacophore scaffolds with significant biological activities. These heterocyclic systems have been identified for their antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral properties. The presence of the 1,3,4-thiadiazole ring enhances pharmacological activity through hydrogen bonding interactions with various enzymes and receptors. This structural feature makes them crucial for medicinal chemistry, serving as promising matrices for constructing new drug-like molecules (Lelyukh, 2019).

Biological Activities and Chemical Modification

Research on 1,3,4-thiadiazole derivatives has shown extensive pharmacological activities, attributed to the toxophoric N2C2S moiety. These derivatives are highlighted for their unique anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, antiviral activities. The development of hybrid molecules by combining different molecular frames in one structure has led to compounds with interesting biological profiles, underscoring the importance of structural modification for enhancing biological activity (Mishra et al., 2015).

Fluorescent Chemosensors

4-Methyl-2,6-diformylphenol (DFP) derivatives, while not directly mentioning 4-(5-Amino-1,3,4-thiadiazol-2-yl)-2-fluorophenol, represent an important fluorophoric platform for the development of chemosensors for detecting various analytes including metal ions and neutral molecules. This indicates the potential of thiadiazole derivatives in the development of fluorescent chemosensors, which could be an area of application for the specific compound (Roy, 2021).

Antimicrobial and Antitumor Properties

A wide range of biological activities is associated with thiadiazole derivatives, including antimicrobial and antitumor effects. This highlights the therapeutic potential of these compounds in addressing infectious diseases and cancer, offering a promising avenue for the development of new treatments (Alam, 2018).

Future Directions

The future directions for the research on this compound could involve further evaluation of its biological activities . Given its potential as a urease inhibitor, it could be a promising candidate for the development of new treatments for infections caused by urease-producing bacteria .

properties

IUPAC Name

4-(5-amino-1,3,4-thiadiazol-2-yl)-2-fluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3OS/c9-5-3-4(1-2-6(5)13)7-11-12-8(10)14-7/h1-3,13H,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAASZBMBAAJAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NN=C(S2)N)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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